N-(3-ethoxy-4-methylphenyl)acetamide
Description
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.246 |
IUPAC Name |
N-(3-ethoxy-4-methylphenyl)acetamide |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11-7-10(12-9(3)13)6-5-8(11)2/h5-7H,4H2,1-3H3,(H,12,13) |
InChI Key |
IKUJFGONEUOLOX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)NC(=O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The biological activity and physicochemical properties of phenylacetamides are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Comparison of N-(3-ethoxy-4-methylphenyl)acetamide with Structural Analogs
Pharmacological Activities
Analgesic and Anti-inflammatory Agents
- Phenacetin Derivatives: N-(4-methoxyphenyl)acetamide (phenacetin) is a prodrug metabolized to acetaminophen, with historical use as an analgesic. However, its ethoxy analog (target compound) may exhibit slower hepatic metabolism due to increased steric hindrance .
- Sulfonamide Derivatives : Compounds like 35 () show enhanced analgesic activity (ED₅₀ = 15 mg/kg) compared to paracetamol (ED₅₀ = 30 mg/kg), attributed to sulfonamide groups improving target binding .
Anti-cancer Activity
- Quinazoline Sulfonyl Derivatives : Compound 38 inhibits topoisomerase II, with IC₅₀ values of 8.2 μM (HCT-1) and 6.7 μM (MCF-7), suggesting that bulky substituents enhance specificity .
- Chalcone-Acetamide Hybrids : Chalcone derivatives (e.g., 51 and 52 in ) demonstrate anti-proliferative activity via α,β-unsaturated ketone moieties, a feature absent in the target compound .
Antimicrobial Activity
- Benzo[d]thiazol Derivatives : Compounds 47 and 48 () exhibit broad-spectrum activity against gram-positive bacteria (MIC = 2–4 μg/mL) due to sulfonyl-piperazine motifs enhancing membrane penetration .
Physicochemical and Crystallographic Properties
- Meta-Substitution Effects: highlights that electron-withdrawing groups (e.g., -NO₂) at meta positions reduce crystal symmetry, whereas electron-donating groups (e.g., -OCH₃) increase lattice constants. The ethoxy group in the target compound may similarly influence its solid-state packing .
Preparation Methods
Nitration and Ethylation of 4-Methylphenol
-
Nitration :
-
Ethylation :
-
3-Nitro-4-methylphenol reacts with ethyl bromide in acetone/K₂CO₃ at 60°C for 6 hours.
-
Intermediate : 3-Nitro-4-methylphenetole.
-
Yield : ~85%.
-
-
Nitro Reduction :
Acetylation of the Amine
As in Section 1, acetylation yields the final product.
Nucleophilic Substitution on Haloacetamide Precursors
Chloroacetamide intermediates, as seen in 2-azido-N-(4-methylphenyl)acetamide synthesis, allow substitution with ethoxide.
Procedure :
-
Synthesis of 2-Chloro-N-(4-methylphenyl)acetamide :
-
Ethoxy Substitution :
Crystallization and Purification Techniques
Recrystallization from ethanol or acetone/water mixtures (as in) ensures high purity. For example:
-
Solvent System : Ethanol/water (70:30).
-
Crystal Growth : Slow cooling over 7 days yields plate-like crystals.
-
Purity Check : HPLC or NMR confirms >98% purity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Direct Acetylation | Simple, high yield | Requires pre-synthesized aniline | 70–75 |
| Multi-Step Synthesis | No need for commercial aniline | Lengthy, low overall yield | 40–50 |
| Nucleophilic Substitution | Utilizes stable intermediates | Harsh conditions, side reactions | 60 |
Industrial-Scale Considerations
Large-scale production (e.g., for pharmaceuticals) optimizes:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(3-ethoxy-4-methylphenyl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted aniline derivatives. A common route includes:
Acetylation : Reacting 3-ethoxy-4-methylaniline with acetyl chloride in the presence of a base (e.g., sodium hydroxide) under anhydrous conditions.
Purification : Recrystallization using ethanol or dichloromethane to isolate the product.
Optimization strategies include controlling reaction temperature (e.g., reflux at 80–100°C), solvent selection (polar aprotic solvents for better solubility), and catalyst choice (e.g., NaOH for nucleophilic substitutions). Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures high purity .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of This compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying substituent positions (e.g., ethoxy and methyl groups) and acetamide linkage. For example, the methyl group on the phenyl ring appears as a singlet at ~2.3 ppm in H NMR.
- Infrared (IR) Spectroscopy : Confirms the presence of amide C=O stretching (~1650–1680 cm) and N–H bending (~1550 cm).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 222.1). Cross-validation with computational models (e.g., DFT) enhances accuracy .
Q. How should researchers handle and store This compound to ensure stability and safety?
- Methodological Answer :
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) are recommended for long-term storage.
- Safety : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes. Toxicity data from structurally similar acetamides suggest moderate acute toxicity (LD > 500 mg/kg in rodents) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of This compound?
- Methodological Answer : Contradictions often arise from impurities or tautomeric forms. Strategies include:
Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography (using SHELXL for refinement) to cross-check assignments .
Computational Modeling : Compare experimental H NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software).
Advanced Chromatography : Employ preparative HPLC to isolate isomers or byproducts for individual analysis .
Q. What computational approaches are recommended for predicting the biological activity and binding mechanisms of This compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., COX-2 or kinase enzymes). Focus on hydrogen bonding with the acetamide group and hydrophobic interactions with the ethoxy-methylphenyl moiety.
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can assess binding stability over 100-ns trajectories.
- QSAR Models : Train models using datasets of similar acetamides to predict IC values against cancer cell lines .
Q. How do structural modifications at specific positions of the This compound core influence its pharmacokinetic properties?
- Methodological Answer :
- Position-Specific SAR :
- Ethoxy Group (Position 3) : Replacing ethoxy with methoxy enhances metabolic stability but reduces solubility.
- Methyl Group (Position 4) : Fluorination improves blood-brain barrier penetration.
- In Vitro Assays : Use Caco-2 cell monolayers to measure permeability and microsomal stability (e.g., human liver microsomes). LC-MS quantifies metabolite formation (e.g., hydroxylated derivatives) .
Q. What experimental designs are optimal for assessing the antitumor activity of This compound analogs?
- Methodological Answer :
Cell-Based Assays : Screen against NCI-60 cancer cell lines using MTT assays. Include positive controls (e.g., cisplatin) and measure IC values.
Mechanistic Studies : Perform flow cytometry to evaluate apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
In Vivo Models : Use xenograft mice (e.g., HCT-116 colon cancer) with oral dosing (10–50 mg/kg). Monitor tumor volume and toxicity via histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
